(R)-3-N-Cbz-Amino-succinimide
Description
Context and Significance in Chiral Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmaceutical science and materials research. abcr.commusechem.com The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to distinct biological activities. musechem.com Consequently, the ability to synthesize single enantiomers (enantiopure compounds) is a critical goal in modern drug discovery and development. musechem.comchiralpedia.com
(R)-3-N-Cbz-Amino-succinimide is significant in this context as a chiral building block, or synthon. It provides chemists with a readily available source of a specific stereoisomer. Its utility stems from:
Defined Stereochemistry : The (R)-configuration at the 3-position of the succinimide (B58015) ring allows for the stereocontrolled synthesis of target molecules.
Functional Group Handles : The compound possesses multiple reactive sites, including the Cbz-protected amine and the imide group of the succinimide ring, which can be chemically manipulated. The Cbz group, for instance, is instrumental in the selective protection of amines in amino acids and aminoglycoside antibiotics. sigmaaldrich.com
Role in Asymmetric Synthesis : Chiral amines and their derivatives are foundational in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into final products like drugs and drug candidates. sigmaaldrich.com this compound fits within this class of reagents, serving as a precursor for more complex chiral structures. For example, the succinimide scaffold itself has been utilized in organocatalytic asymmetric reactions, such as Michael additions to nitro olefins, to create contiguous quaternary and tertiary stereogenic centers. researchgate.net
Scope of Academic Investigation
Academic research on this compound has primarily focused on exploring its potential biological activities and its utility as a scaffold for developing new compounds. A significant area of investigation has been its anticonvulsant properties.
In a key study, a series of N-Cbz-α-aminosuccinimides, including both the (R) and (S) enantiomers, were synthesized from the corresponding N-Cbz-aspartic acids to evaluate their anticonvulsant effects. koreascience.kr The research investigated the structure-activity relationship, finding that the pharmacological effects were dependent on both the stereochemistry at the chiral center and the nature of substituents on the succinimide nitrogen. koreascience.kr For instance, while the (S)-enantiomer, (S)-3-N-Cbz-aminosuccinimide, was found to be most active in the pentylenetetrazole (PTZ) induced seizure test, the N-methylated derivative of the (R)-enantiomer, (R)-N-Cbz-α-amino-N-methylsuccinimide, was the most potent in the maximal electric shock (MES) test. koreascience.kr Further studies on related N-alkyl substituted N-Cbz-α-aminosuccinimides confirmed that (R)-N-Cbz-α-amino-N-methylsuccinimide was the most active compound in the MES test. researchgate.net
Beyond medicinal chemistry, the compound and its derivatives are recognized for their application in proteomics research. The succinimide structure can act as a reactive handle, allowing it to covalently bind to primary amines on proteins, making it a useful tool for protein modification. smolecule.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₄ | chemsrc.com |
| Molecular Weight | 248.23 g/mol | smolecule.com |
| Density | 1.35 g/cm³ | chemsrc.com |
| Boiling Point | 515.1 °C at 760 mmHg | chemsrc.com |
| Flash Point | 265.3 °C | chemsrc.com |
| Appearance | Crystalline Solid | caymanchem.com |
| pKa | 8.79 ± 0.50 (Predicted) | guidechem.com |
| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml | caymanchem.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659184 | |
| Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179747-84-3 | |
| Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 3 N Cbz Amino Succinimide
Enantioselective Synthesis Strategies
The paramount challenge in synthesizing (R)-3-N-Cbz-amino-succinimide lies in controlling the stereochemistry at the C3 position of the succinimide (B58015) ring. Chemists have developed several sophisticated methods to achieve high enantiopurity.
Chiral Auxiliaries and Catalysis Approaches
Chiral auxiliaries are stereogenic molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org These auxiliaries create a chiral environment, favoring the formation of one enantiomer over the other. numberanalytics.comwikipedia.org Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com The general process involves attaching the chiral auxiliary, performing the asymmetric reaction, and then removing the auxiliary to yield the enantiomerically enriched product. numberanalytics.com
Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. numberanalytics.com This method employs a chiral catalyst to induce enantioselectivity. For instance, transition-metal catalysts, such as those based on rhodium or palladium, have been effectively used in asymmetric hydrogenations and C-H insertion reactions to create chiral centers. acs.orgmdpi.com In the context of amino acid derivatives, chiral phosphine (B1218219) ligands like BINAP are often employed in conjunction with metal catalysts to achieve high enantioselectivity. acs.org
Recent advancements have seen the use of dinuclear ferrocene-based Pd(II) complexes in cascade reactions to produce quaternary amino succinimides with high enantiomeric enrichment. researchgate.net These reactions can proceed through a 1,4-addition of in situ generated azlactones to nitroolefins, followed by a Nef-type reaction. researchgate.net
Derivatization from Chiral Precursors
An alternative and widely used strategy involves starting with a readily available chiral molecule, a concept known as the "chiral pool" method. tcichemicals.com For the synthesis of this compound, a common precursor is a derivative of an amino acid, such as D-aspartic acid or D-serine, which already possesses the desired stereochemistry. capes.gov.br
For example, starting from a protected form of D-serine, a series of reactions including olefination and ring-closing metathesis can be employed to construct the substituted piperidine (B6355638) ring, which can be a precursor to the succinimide. capes.gov.br Similarly, L-glutamic acid can be a starting material for synthesizing chiral 1,2-diamines and triamines, which are related structures. mdpi.com The synthesis of fluorinated phenylalanines has also been achieved using chiral auxiliaries to direct the alkylation of a glycine (B1666218) derivative. beilstein-journals.org
Formation of the Succinimide Core
The formation of the five-membered succinimide ring is a critical step in the synthesis. Various cyclization strategies have been developed to achieve this transformation efficiently.
Ring-Closing Reactions and Condensation Methods
The succinimide ring is often formed through the cyclization of a precursor containing both an amide and a carboxylic acid or ester functionality. innovareacademics.in One common method involves the dehydration of a succinamic acid derivative. innovareacademics.in For instance, N-(4-hydroxyphenyl)-succinamic acid can be cyclized using acetyl chloride as a dehydrating agent to form N-(4-hydroxyphenyl)-succinimide. innovareacademics.in
Another approach is the reaction of an amino acid derivative with succinic anhydride (B1165640) or a similar reagent. smolecule.com Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic compounds, including those containing the succinimide moiety. capes.gov.br Intramolecular nucleophilic substitution reactions can also lead to the formation of the succinimide ring. clockss.org
The mechanism of succinimide ring formation from asparagine residues in peptides involves the deprotonation of the amide nitrogen followed by nucleophilic attack on the side-chain carbonyl carbon, forming a tetrahedral intermediate that then cyclizes. rsc.org
| Reaction Type | Precursors | Reagents/Conditions | Reference |
| Dehydration | N-substituted succinamic acid | Acetyl chloride | innovareacademics.in |
| Condensation | Amino acid derivative, Succinic anhydride | Heat or dehydrating agent | smolecule.com |
| Ring-Closing Metathesis | Diene precursor | Grubbs' or Schrock's catalyst | capes.gov.br |
| Intramolecular Nucleophilic Substitution | Tethered amide and leaving group | Base | clockss.org |
Optimization of Reaction Conditions for Yield and Stereocontrol
Optimizing reaction conditions is crucial for maximizing the yield and maintaining the stereochemical integrity of the product. Factors such as solvent, temperature, catalyst loading, and the nature of the base or acid used can significantly influence the outcome of the reaction.
For instance, in palladium-catalyzed reactions, the choice of ligand and base is critical for achieving high stereoselectivity. acs.orgresearchgate.net In ring-closing reactions, the concentration of the substrate can affect whether intramolecular cyclization or intermolecular polymerization occurs. High dilution conditions generally favor the formation of the desired cyclic product.
The use of specific additives can also be beneficial. For example, in some cascade reactions producing aminosuccinimides, the addition of manganese acetate (B1210297) has been found to be crucial for achieving high stereoselectivity by preventing epimerization. researchgate.net
Protecting Group Chemistry in Synthesis
Protecting groups are essential tools in organic synthesis, allowing for the selective transformation of one functional group in the presence of others. masterorganicchemistry.com In the synthesis of this compound, the carboxybenzyl (Cbz) group plays a pivotal role.
The Cbz group is a carbamate (B1207046) that protects the amino functionality. masterorganicchemistry.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.com The Cbz group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed under specific and mild conditions. masterorganicchemistry.com
The most common method for deprotecting a Cbz-protected amine is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. masterorganicchemistry.com This method is advantageous because it proceeds at neutral pH and generally does not affect other sensitive functional groups. masterorganicchemistry.com
The orthogonality of protecting groups is a key consideration in complex syntheses. masterorganicchemistry.com This means that different protecting groups can be removed selectively without affecting others. For example, the Cbz group is orthogonal to the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.comresearchgate.net This allows for a strategic approach to the synthesis of complex molecules with multiple functional groups.
| Protecting Group | Abbreviation | Installation Reagent | Common Deprotection Condition | Reference |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | masterorganicchemistry.comd-nb.info |
Regioselective Introduction of the Carbobenzoxy (Cbz) Group
The regioselective protection of the amino group of aspartic acid is the foundational step in the synthesis of the target compound. The Carbobenzoxy (Cbz) group, an organyl group with the formula -COOCH2Ph, is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. google.com The introduction of the Cbz group onto the nitrogen atom of (R)-aspartic acid must be performed selectively in the presence of two carboxylic acid functionalities.
This selectivity is inherently achieved due to the greater nucleophilicity of the amino group compared to the carboxylate groups under appropriate pH conditions. The most common method for this transformation is the Schotten-Baumann reaction, where benzyl chloroformate (Cbz-Cl) is added to an aqueous solution of the amino acid under basic conditions. The base, typically sodium carbonate or sodium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The reaction of N-protected aspartic acid or glutamic acid can lead to the formation of an intramolecular anhydride, which upon reaction with an alcohol, can achieve selective protection of the side-chain carboxyl group. chem-soc.si
The general protocol involves dissolving (R)-aspartic acid in an aqueous basic solution, cooling the mixture, and adding benzyl chloroformate, often dissolved in a suitable organic solvent, in a dropwise manner while maintaining the basic pH. The resulting (R)-N-Cbz-aspartic acid can then be isolated by acidification, which causes it to precipitate out of the solution. This N-protected intermediate is the direct precursor for the subsequent cyclization to form the succinimide ring.
| Reagent/Condition | Role/Purpose in Cbz-Protection | Typical Implementation |
| Starting Material | (R)-Aspartic Acid | The chiral backbone for the final product. |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Source of the Carbobenzoxy group. |
| Base | Sodium Carbonate (Na₂CO₃) or NaOH | Maintains pH to keep the amine nucleophilic and neutralizes HCl. |
| Solvent | Water / Dioxane or THF | Dissolves the amino acid salt and the protecting agent. |
| Temperature | 0-5 °C | Controls the reaction rate and minimizes side reactions. |
| Workup | Acidification (e.g., with HCl) | Protonates the carboxylates, causing the N-protected product to precipitate. |
Enantiomeric Enrichment and Resolution Techniques
Achieving high enantiomeric purity is paramount for the use of this compound in stereospecific applications. While starting from enantiopure (R)-aspartic acid is the most direct route, methods for the separation of enantiomers are critical, either for the purification of the final product or for the resolution of racemic precursors.
Chromatographic Separation Methods
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. yakhak.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times on the column.
For the separation of N-Cbz-protected amino acids, polysaccharide-based CSPs are particularly effective. Columns with selectors made from derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), have demonstrated high enantioselectivity for these compounds. nih.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. chromatographytoday.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is critical for optimizing selectivity and resolution. yakhak.orgnih.gov
Additionally, macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are used as chiral selectors. chromatographytoday.comnih.gov These CSPs are versatile and can separate a wide range of N-protected amino acids under reversed-phase conditions. nih.gov
| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Observations |
| Chiralpak AD / Chiralcel OD | N-Cbz-α-amino acids & esters | Hexane / 2-Propanol | Showed the highest enantioselectivities for this class of compounds. nih.gov |
| Chiralpak IA (Immobilized) | N-Cbz-α-amino acids & esters | MTBE / Hexane or THF / Hexane | Good enantioselectivities; solvent versatility is a key advantage. nih.gov |
| Cinchona Alkaloid-based CSPs | N-Cbz-amino acids | 1% Acetic Acid in Methanol (B129727) | Modest chiral recognition; enantiomer elution order can be controlled by selector stereochemistry. chem-soc.si |
| Teicoplanin-based CSPs | N-protected amino acids | Acetonitrile / Water / Formic Acid | Broad scope, effective for both free and N-protected amino acids. chromatographytoday.com |
Diastereomeric Crystallization and Kinetic Resolution
Classical resolution methods remain highly relevant, especially for large-scale production. These techniques are often applied to precursors like racemic aspartic acid or its N-protected derivatives.
Diastereomeric Crystallization This method involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. ucl.ac.uk Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. ucl.ac.ukbme.hu For the resolution of racemic N-acyl-aspartic acid, chiral bases such as alkaloids (e.g., brucine, strychnine) or chiral amines (e.g., (R)-1-phenylethylamine) are commonly used as resolving agents. The reaction forms a pair of diastereomeric salts. By carefully choosing the solvent system, one diastereomeric salt can be induced to crystallize preferentially, while the other remains in the mother liquor. After separation by filtration, the chiral resolving agent is removed by an acid-base extraction, yielding the enantiomerically enriched N-acyl-aspartic acid, which can then be cyclized to the target succinimide.
Kinetic Resolution Kinetic resolution takes advantage of the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, converting to a product, while the slower-reacting enantiomer is left behind in excess. The maximum theoretical yield for the unreacted enantiomer is 50%.
Enzymes, particularly hydrolases like lipases and proteases, are highly effective catalysts for the kinetic resolution of amino acid derivatives due to their exquisite stereoselectivity. rsc.org A common strategy is the enzymatic hydrolysis of a racemic N-protected amino acid ester. For example, a lipase (B570770) like Candida antarctica lipase B (CAL-B) can selectively hydrolyze the ester of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester with high enantiomeric excess. rsc.org This method has been successfully applied to N-Cbz protected amino acid derivatives. rsc.org
A more advanced approach is Dynamic Kinetic Resolution (DKR) , which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. figshare.com This allows the less-favored enantiomer to be continuously converted back into the racemate, making it available for the enzymatic reaction. By coupling a lipase with a racemization catalyst (e.g., a palladium nanocatalyst), it is possible to convert the entire racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution. google.comfigshare.com
| Method | Principle | Application Example | Key Advantage |
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with different solubilities. ucl.ac.uk | Reacting racemic N-acetyl-aspartic acid with (R)-1-phenylethylamine and separating the crystallized salt. | Scalable and cost-effective for industrial production. |
| Kinetic Resolution (Enzymatic) | Enantioselective hydrolysis of a racemic N-Cbz-aspartic acid diester by a lipase. rsc.org | Candida antarctica lipase B selectively hydrolyzes the (S)-ester, leaving the (R)-ester enriched. | High enantioselectivity under mild conditions. |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the undesired enantiomer. figshare.com | Lipase-catalyzed acylation of a racemic amino acid amide coupled with palladium-catalyzed racemization. figshare.com | Theoretical yield can reach 100%. |
Mechanistic Investigations of Chemical Transformations Involving R 3 N Cbz Amino Succinimide
Nucleophilic Reactions at the Carbonyl Centers
The succinimide (B58015) ring contains two carbonyl groups that are susceptible to nucleophilic attack. This reactivity is central to its role in forming new chemical bonds.
Aminolysis involves the reaction of an amine with the succinimide moiety, leading to the opening of the ring and the formation of a stable amide bond. This reaction is a fundamental transformation for this class of compounds. The nitrogen atom of the attacking amine acts as a nucleophile, targeting one of the electrophilic carbonyl carbons of the succinimide ring. The subsequent ring-opening cascade results in a new amide linkage. This process is widely exploited in the synthesis of peptides and other acylated amine derivatives. nih.govgoogle.com The efficiency of the reaction can be influenced by the nature of the amine, the solvent, and the presence of catalysts.
| Nucleophile | Product Type | Key Mechanistic Step |
| Primary Amine | N-Acylamino Acid Derivative | Nucleophilic attack by the amine on a succinimide carbonyl, leading to ring-opening. |
| Amino Acid | Peptide Fragment | Formation of a new peptide bond via aminolysis. |
| Hydrazine (B178648) | Hydrazide Derivative | Reaction at the carbonyl center to form a C-N bond with the hydrazine nitrogen. |
Similar to aminolysis, (R)-3-N-Cbz-amino-succinimide can undergo alcoholysis, where an alcohol acts as the nucleophile. This reaction results in the formation of an ester. The process typically requires catalysis, often by a base such as 4-dimethylaminopyridine (B28879) (DMAP), to enhance the nucleophilicity of the alcohol. core.ac.uk The mechanism involves the activation of the N-hydroxysuccinimide ester, which is then attacked by the alcohol to yield the corresponding ester product. core.ac.uk This method is particularly useful for synthesizing esters of N-protected amino acids under mild conditions. core.ac.uk
| Nucleophile | Catalyst | Product Type | Reaction Condition |
| Methanol (B129727) | DMAP | Methyl Ester | Room Temperature |
| Ethanol | DMAP | Ethyl Ester | Room Temperature |
| Benzyl (B1604629) Alcohol | DMAP | Benzyl Ester | Room Temperature |
Reactivity of the N-Hydroxysuccinimide Ester Moiety
The N-hydroxysuccinimide (NHS) ester is a key functional group within the this compound structure. NHS is an excellent leaving group, which renders the acyl group to which it is attached highly activated and susceptible to nucleophilic substitution. This property is the cornerstone of its utility in bioconjugation and peptide synthesis. researchgate.net
The reaction between the NHS ester of this compound and primary amines is a highly efficient and widely used method for forming amide bonds. researchgate.net Primary amines, being strong nucleophiles, readily attack the activated carbonyl carbon of the NHS ester. smolecule.comnih.gov This attack leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage. google.com The reaction proceeds rapidly under mild conditions, often in aqueous or organic solvents, making it suitable for modifying sensitive molecules. google.com
| Amine Substrate | Solvent | Product | Typical Yield |
| Glycine (B1666218) Methyl Ester | Dimethoxyethane/Water | Cbz-Asp-Gly-OMe | High |
| Benzylamine | Dichloromethane | N-Benzyl-Cbz-Aspartamide | Good to Excellent |
| Lysine (B10760008) (in protein) | Aqueous Buffer (pH 7-9) | Protein-Cbz-Asp Conjugate | Variable |
Bioconjugation refers to the chemical strategy of attaching molecules to biomolecules such as proteins. The high reactivity and specificity of NHS esters toward primary amines make this compound a valuable tool for this purpose. smolecule.comnih.gov In proteins, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus. mdpi.com
The reaction pathway involves the nucleophilic attack of the unprotonated amine group on the NHS ester, forming a covalent amide bond. mdpi.com This allows for the attachment of the Cbz-protected amino acid moiety to the protein surface. Such modifications are used to introduce probes, tags, or other functional units onto proteins to study their function, structure, or interactions. nih.govsemanticscholar.org The reaction is typically performed in a buffered aqueous solution at a slightly alkaline pH to ensure a sufficient concentration of the reactive, deprotonated amine. mdpi.com
Stereochemical Control and Diastereoselectivity in Reactions
The "(R)" designation in this compound indicates a defined stereocenter at the third carbon of the succinimide ring. This inherent chirality can influence the stereochemical outcome of its reactions, a concept known as substrate-controlled stereoselectivity. When the compound reacts with another chiral molecule, the formation of diastereomeric products is possible.
The existing (R)-stereocenter can create a chiral environment that sterically or electronically favors the approach of a reactant from one direction over the other. This can lead to an unequal formation of the possible diastereomers, a phenomenon known as diastereoselectivity. For instance, in the coupling of an N-protected L-amino acid ester with a racemic amino acid, the stereochemical preference can be influenced by the protecting groups and the specific amino acid residues involved. nih.gov While specific studies on the diastereoselectivity of this compound are not extensively detailed, the principles of asymmetric induction suggest that the chiral center would direct the course of the reaction. For example, when a nucleophile attacks a carbonyl group, the (R)-substituent may hinder one face of the molecule, leading to a preferential attack from the less hindered face and resulting in a higher yield of one diastereomer. The degree of this selectivity is dependent on factors such as the steric bulk of the reactants, the solvent, and the reaction temperature.
| Reactant | Potential Diastereomeric Products | Controlling Factor | Expected Outcome |
| Chiral Amine | (R,R)-Product and (R,S)-Product | Steric hindrance from the Cbz-amino group | Unequal mixture of diastereomers |
| Chiral Alcohol | (R,R)-Ester and (R,S)-Ester | Pre-existing (R)-stereocenter on the succinimide | Diastereomeric excess (d.e.) > 0% |
Influence of the Chiral Center on Reaction Outcomes
The stereochemical configuration of a molecule is fundamental to its reactivity, especially in asymmetric synthesis. In this compound, the chiral center at the C-3 position of the pyrrolidine-2,5-dione ring exerts a significant directing effect on the outcomes of subsequent chemical transformations. This influence is primarily governed by principles of steric hindrance and electronic effects, which dictate the facial selectivity of approaching reagents.
The bulky benzyloxycarbonyl (Cbz) protecting group attached to the amino function at the chiral center creates a sterically hindered environment on one face of the succinimide ring. Consequently, electrophiles or nucleophiles preferentially attack from the less hindered, or anti, face relative to the Cbz-amino substituent. For instance, in reactions such as alkylation of the succinimide nitrogen or Michael additions to a derivatized succinimide ring, the incoming reactant is expected to approach from the side opposite to the C-3 substituent to minimize steric clash. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis to generate new stereocenters with a predictable configuration.
The outcome of such reactions is often a high diastereomeric ratio (d.r.), favoring the formation of one diastereomer over the other. The degree of stereocontrol is dependent on several factors, including the size of the attacking reagent, the reaction temperature, and the solvent, all of which can affect the conformational rigidity of the transition state.
Strategies for Stereoselective Derivatization
Achieving high levels of stereoselectivity in the derivatization of this compound is essential for its use as a chiral building block. Beyond the inherent substrate control, several advanced strategies can be employed to enhance or control the stereochemical outcome.
One common approach is the use of chiral auxiliaries . By attaching a chiral auxiliary to the succinimide nitrogen, it is possible to introduce a powerful stereodirecting group that can override or reinforce the influence of the existing chiral center. This auxiliary can create a highly ordered and rigid transition state, forcing the reaction to proceed with high facial selectivity. After the desired transformation, the auxiliary can be cleaved to reveal the derivatized product.
Another powerful strategy is organocatalysis . Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze stereoselective transformations on the succinimide ring or its side chains. For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated succinimide derived from the parent compound could be mediated by a chiral catalyst to yield a product with high diastereo- and enantioselectivity.
Metal-catalyzed asymmetric reactions also offer a robust method for stereoselective derivatization. Transition metal complexes with chiral ligands can coordinate to the substrate and catalyze reactions with exceptional levels of stereocontrol. For example, a palladium-catalyzed asymmetric allylic alkylation at the C-3 position (after suitable functionalization) would be directed by the chiral ligand to favor the formation of one enantiomer.
The table below summarizes hypothetical stereoselective derivatization strategies and their expected outcomes, based on established chemical principles.
| Strategy | Reaction Type | Reagents/Catalyst | Expected Outcome |
| Substrate Control | Enolate Alkylation | 1. Base (e.g., LDA) 2. Electrophile (R-X) | High diastereoselectivity, attack occurs anti to the Cbz-amino group. |
| Chiral Auxiliary | Aldol (B89426) Condensation | 1. N-acylation with chiral auxiliary 2. Base, Aldehyde | Excellent diastereoselectivity, controlled by the auxiliary. |
| Organocatalysis | Michael Addition | α,β-unsaturated succinimide, Nucleophile, Chiral amine catalyst | High diastereo- and enantioselectivity. |
| Metal Catalysis | Asymmetric Hydrogenation | Derivatized substrate with C=C bond, Chiral Rh or Ru complex, H₂ | High enantioselectivity for the formation of a new chiral center. |
Deprotection Chemistry of the Cbz Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. The removal of the Cbz group from this compound is a critical step in many synthetic sequences to liberate the free amine for further reaction.
Catalytic Hydrogenation Mechanisms
The most common and mildest method for the cleavage of a Cbz group is catalytic hydrogenation. This method typically employs a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen.
The mechanism proceeds in two main steps:
Hydrogenolysis of the Benzyl-Oxygen Bond : The reaction begins with the oxidative addition of the palladium catalyst into the C-O bond of the benzyl group. Molecular hydrogen (H₂) then reacts with the palladium complex. The benzyl group is cleaved through hydrogenolysis, resulting in the formation of toluene (B28343) and an unstable carbamic acid intermediate attached to the succinimide ring.
Decarboxylation : The carbamic acid intermediate is highly unstable and spontaneously decomposes. It rapidly loses carbon dioxide (CO₂) to yield the deprotected primary amine, (R)-3-Amino-succinimide.
This process is highly efficient and clean, as the byproducts, toluene and carbon dioxide, are volatile and easily removed. The reaction is typically carried out under mild conditions (room temperature and atmospheric pressure of H₂), which preserves the stereochemical integrity of the chiral center and is compatible with many other functional groups. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene instead of H₂ gas, is also a widely used variation.
Alternative Cleavage Methods
While catalytic hydrogenation is the preferred method, certain substrates may contain functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or some sulfur-containing groups). In such cases, alternative methods for Cbz deprotection are required.
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as HBr in acetic acid or trimethylsilyl (B98337) iodide (TMSI), can cleave the Cbz group. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate (B1207046), followed by nucleophilic attack of a halide ion at the benzylic carbon (an SN2-type displacement). This generates a benzyl halide, carbon dioxide, and the protonated amine. A significant drawback of this method is its harshness, which can lead to side reactions or racemization at sensitive stereocenters.
Nucleophilic Cleavage: Certain nucleophiles can be employed to remove the Cbz group under non-reductive conditions. A notable example involves the use of thiols, such as 2-mercaptoethanol, in the presence of a base. The mechanism is believed to be an SN2 attack by the thiolate anion at the benzylic carbon of the Cbz group. This displaces the carbamate as an unstable intermediate, which then decarboxylates to give the free amine. This method is particularly useful for substrates containing functional groups that are incompatible with hydrogenation.
The following table provides a comparison of different Cbz deprotection methods.
| Method | Reagents | Mechanism | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (or H₂ source), Pd/C | Hydrogenolysis | Mild, clean byproducts, high yield. | Incompatible with reducible functional groups (e.g., alkenes, alkynes). |
| Lewis Acid Cleavage | HBr/AcOH, TMSI | SN2 Displacement | Fast, effective for complex molecules. | Harsh conditions, potential for side reactions and racemization. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | SN2 Displacement | Non-reductive, good for sensitive substrates. | Requires stoichiometric reagents, potential for thiol-related side reactions. |
Applications of R 3 N Cbz Amino Succinimide As a Versatile Chiral Building Block
Strategic Intermediate in Organic Synthesis
The structural features of (R)-3-N-Cbz-amino-succinimide make it a key intermediate in the synthesis of complex molecules. Chiral amines, in general, are crucial components in asymmetric synthesis, serving as chiral bases or as essential parts of many drugs and drug candidates. sigmaaldrich.com
Construction of Complex Chiral Molecules
This compound serves as a foundational element in the stereocontrolled synthesis of intricate chiral structures. Its inherent chirality guides the formation of specific stereoisomers, a critical aspect in the synthesis of biologically active molecules. For instance, chiral building blocks are instrumental in constructing complex natural products and pharmaceuticals where specific stereochemistry is essential for their function. The use of such chiral precursors allows for the creation of molecules with multiple stereocenters with high precision.
Precursor for Bioactive Compounds
This compound is a valuable precursor for a variety of bioactive compounds. Amino acids and their derivatives are widely recognized as versatile starting materials for the synthesis of pharmaceuticals and natural products due to their availability and structural diversity. chemistryviews.org The succinimide (B58015) core, present in this compound, is a feature of some compounds with anticonvulsant properties. smolecule.combiomol.com Research has shown that derivatives of cyclopentane (B165970) amino acids, a related class of compounds, exhibit antimicrobial properties. Furthermore, investigations into similar compounds have indicated potential applications in targeting neuropeptide receptors, suggesting a role in the development of treatments for neurodegenerative diseases. The Cbz protecting group is a well-established tool in peptide synthesis, allowing for the selective formation of peptide bonds. sigmaaldrich.comtotal-synthesis.com
Table 1: Examples of Bioactive Compound Classes Synthesized from Chiral Amine Precursors
| Bioactive Compound Class | Therapeutic Area | Role of Chiral Amine Precursor |
| Anticonvulsants | Neurology | Forms the core structure of some active molecules. smolecule.combiomol.com |
| Antimicrobials | Infectious Diseases | Serves as a scaffold for derivatives with antibacterial activity. |
| Neuropeptide Receptor Modulators | Neuropharmacology | Provides the necessary stereochemistry for receptor binding. |
| Peptidomimetics | Various | Acts as a constrained amino acid surrogate in peptide design. ecronicon.net |
Advanced Reagent in Proteomics and Peptide Chemistry
The reactivity of this compound makes it a useful tool for studying proteins and peptides.
Selective N-Terminal Modification in Peptides and Proteins
This compound can be employed for the selective modification of the N-terminus of peptides and proteins. smolecule.com The different pKa values of the α-amino group at the N-terminus (around 6-8) and the ε-amino group of lysine (B10760008) residues (around 10) allow for selective reactions under controlled pH conditions. polyu.edu.hkmdpi.com At a near-physiological pH, the N-terminal amino group is more nucleophilic and thus more reactive towards modifying reagents. mdpi.com This selectivity is crucial for producing well-defined bioconjugates with specific functionalities at a single site. polyu.edu.hk While N-hydroxysuccinimide (NHS) esters are common reagents for amine modification, they can sometimes lead to modification of internal lysine residues. nih.gov However, careful control of reaction conditions can favor N-terminal modification. The Cbz group can act as a temporary blocking group for the N-terminus during protein synthesis or manipulation, enabling selective modification of other functional groups. smolecule.comgoogle.com
Engineering of Protein Conjugates
The ability to selectively modify proteins opens up possibilities for engineering protein conjugates with novel properties and functions. google.com By attaching molecules such as drugs, imaging agents, or other polymers to a specific site on a protein, its therapeutic efficacy, pharmacokinetics, or diagnostic utility can be enhanced. google.com Site-selective modification is key to creating homogeneous conjugates, which is often a challenge with traditional methods that target multiple reactive groups on a protein. google.com
Linker Chemistry in Affinity-Based Methodologies
This compound can function as a linker molecule in affinity chromatography. smolecule.com In this technique, the compound is first attached to a solid support, such as beads. Subsequently, a specific ligand that binds to the protein of interest is attached to the succinimide derivative. This creates an affinity matrix that can selectively capture the target protein from a complex mixture, allowing for its purification and isolation. smolecule.com Oxime-based ligation is another "click chemistry" approach that provides an alternative for generating multivalent inhibitors and can be used for in situ screening. nih.gov
Immobilization of Ligands onto Solid Supports
The covalent attachment of molecules, or ligands, to a solid-phase matrix is a fundamental technique in various biochemical and analytical methods, including chromatography and solid-phase synthesis. thermofisher.com this compound can serve as an effective linker molecule for this purpose. smolecule.com The core principle involves forming a stable, covalent bond between the building block and a functionalized solid support.
The succinimide moiety of the molecule is susceptible to nucleophilic attack by primary amines. Solid supports, such as agarose (B213101) beads, silica (B1680970) gel, or polystyrene resins, can be chemically modified to present primary amine groups on their surface. thermofisher.comnih.gov When this compound is reacted with such an amine-functionalized support, the succinimide ring opens, forming a stable amide linkage. This reaction effectively and permanently anchors the chiral building block to the solid matrix, with its Cbz-protected amine oriented away from the surface for further functionalization. This process is crucial for creating custom chromatographic media or for building peptides and other molecules on a solid phase. nih.gov
Table 1: Common Solid Supports and Functional Groups for Immobilization
| Solid Support Material | Typical Functional Group for Coupling | Resulting Linkage with this compound |
|---|---|---|
| Agarose Beads | Primary Amine (-NH2) | Amide Bond |
| Silica Gel | Aminopropyl (- (CH2)3NH2) | Amide Bond |
| Polystyrene Resin (e.g., Wang Resin) | Hydroxyl (-OH) converted to amine | Amide Bond (after ring opening) |
| Magnetic Beads | Primary Amine (-NH2) | Amide Bond |
Development of Affinity Purification Reagents
Affinity purification is a powerful technique used to isolate a specific target molecule from a complex mixture. google.com This method relies on a "bait" or affinity ligand that is immobilized on a solid support and has a specific binding affinity for the target molecule. thermofisher.com this compound is an ideal scaffold for constructing such affinity purification reagents. smolecule.com
The process begins with the immobilization of the chiral building block onto a solid support as described in the previous section. Following immobilization, the benzyloxycarbonyl (Cbz) protecting group on the amine is removed, typically through catalytic hydrogenation, to expose a primary amine. This newly available amine serves as a chemical handle to which a specific affinity ligand (the "bait") can be covalently attached. For example, a molecule known to bind to a specific enzyme could be chemically coupled to the amine, creating a resin that can selectively pull that enzyme out of a cell lysate. The use of a linker like this compound ensures that the affinity ligand is held at a sufficient distance from the support matrix, minimizing steric hindrance and improving its ability to interact with the target molecule.
Table 2: Steps for Creating an Affinity Purification Reagent
| Step | Description | Purpose |
|---|---|---|
| 1. Support Functionalization | Introduce primary amine groups onto a solid support (e.g., agarose beads). | Prepare the matrix for coupling. |
| 2. Immobilization | React this compound with the aminated support to form a covalent amide bond. | Anchor the chiral linker to the support. |
| 3. Deprotection | Remove the Cbz protecting group from the anchored molecule to reveal a primary amine. | Expose a reactive site for ligand attachment. |
| 4. Ligand Coupling | Covalently attach the desired affinity ligand (bait molecule) to the exposed amine. | Create the specific binding site for the target molecule. |
Contributions to Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is critical in fields like pharmacology where different enantiomers can have vastly different biological effects. abcr.com Chiral building blocks like this compound are fundamental tools in modern asymmetric synthesis. enamine.net
Introduction of Chiral Centers
The primary contribution of a chiral building block is to serve as a foundation upon which new chiral centers can be built with a high degree of stereochemical control. The existing (R)-stereocenter in this compound can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection.
For instance, the molecule can be used in reactions where new bonds are formed at or adjacent to the existing stereocenter. In a related example, chiral imines derived from (R)-N-Cbz-aspartic acid derivatives undergo stereoselective [2+2] cycloaddition reactions to form β-lactams. nih.gov The facial selectivity of the imine is dictated by the existing chiral center, leading to the preferential formation of one diastereomer of the product. Similarly, nucleophilic additions to the carbonyl groups of the succinimide ring or reactions involving in-situ generated azlactones from related amino acid precursors can lead to the formation of quaternary amino succinimides with high diastereoselectivity. researchgate.netresearchgate.net This strategy allows chemists to translate the stereochemical information of the starting material into new, complex chiral products.
Table 3: Representative Asymmetric Reactions Using Chiral Building Blocks
| Reaction Type | Chiral Precursor Type | Outcome | Reference Principle |
|---|---|---|---|
| [2+2] Staudinger Cycloaddition | Chiral Imine from Aspartic Acid Derivative | Diastereoselective formation of a chiral β-lactam. | nih.gov |
| Mannich Reaction | Chiral N-Cbz-isatin imines | Enantioselective synthesis of 3-substituted 3-amino-2-oxindoles. | beilstein-journals.org |
| 1,4-Addition to Nitroolefins | In-situ generated Azlactone from Amino Acid | Creation of a quaternary chiral center in a succinimide product. | researchgate.net |
| Asymmetric Hydrogenation | Cyclic N-sulfonyl ketimino esters | Synthesis of chiral α-monosubstituted α-amino acid derivatives. | rsc.org |
Design of Chiral Ligands and Catalysts
In catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. These catalysts often consist of a metal center bound to a chiral organic molecule known as a ligand. Amino acid derivatives are exceptional precursors for the synthesis of such chiral ligands. rsc.org
This compound provides a rigid, stereochemically defined scaffold that can be chemically elaborated into a novel chiral ligand. For example, the succinimide ring can be opened to yield a diamide (B1670390) or an amino acid derivative, which can then be further functionalized with phosphine (B1218219), amine, or alcohol groups capable of coordinating to a transition metal (e.g., Palladium, Rhodium, Nickel). rsc.orgoakwoodchemical.com The resulting metal-ligand complex is chiral and can create a chiral environment around the metal's active site, forcing reactions to proceed with high enantioselectivity. Ligands derived from amino acids and related structures have been successfully used in a wide range of important transformations, including asymmetric hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgsigmaaldrich.com The defined (R)-configuration of the starting building block is directly responsible for the ligand's ability to induce a specific and predictable stereochemical outcome in the final product.
Table 4: Examples of Chiral Ligand Types Derived from Amino Acid Scaffolds
| Ligand Class | Key Structural Feature | Typical Metal | Application (Asymmetric Reaction) |
|---|---|---|---|
| Phosphine-based | Amino acid backbone with phosphine groups. | Rhodium, Palladium, Ruthenium | Hydrogenation, C-C Coupling |
| Aminodiols | Derived from amino acid reduction. | Titanium, Zinc | Aldehyde Alkylation |
| Bis(oxazoline) (BOX) | Cyclized amino alcohol derivatives. | Copper, Zinc | Diels-Alder, Friedel-Crafts |
| Salen-type | Schiff base from a chiral diamine. | Manganese, Cobalt, Chromium | Epoxidation, Aziridination |
Computational and Theoretical Approaches to R 3 N Cbz Amino Succinimide Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (R)-3-N-Cbz-amino-succinimide. These methods, such as Density Functional Theory (DFT), are employed to understand the molecule's electronic structure and predict its reactivity. mdpi.comnih.gov
The electronic structure of this compound is characterized by a succinimide (B58015) core, a five-membered ring containing two carbonyl groups, and a benzyloxycarbonyl (Cbz) protected amine group at the 3-position. X-ray crystallography has shown that the succinimide ring is nearly planar, with some puckering due to the bulky Cbz group. The molecule's stereochemistry at the C3 position is of the R-configuration.
Computational studies, often using DFT, can calculate various reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species. Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability.
Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -7.2 eV | DFT/B3LYP |
| LUMO Energy | -1.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
The presence of the flexible Cbz group and the chiral center at the C3 position gives rise to multiple possible conformations and stereoisomers. Computational methods are invaluable for exploring the potential energy surface of the molecule to identify the most stable conformations. These calculations can predict the relative energies of different conformers and the energy barriers between them.
For instance, studies on related succinimide derivatives have utilized computational methods to analyze their conformations. gu.se The stereochemical configuration significantly influences the molecule's biological activity and its interactions with other molecules. The R-configuration of the C3 stereogenic center is a defining feature of this compound.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net
MD simulations can model the behavior of the molecule in different solvents, which is crucial for understanding its properties in a biological environment. researchgate.net These simulations can reveal how the solvent affects the molecule's conformational preferences and dynamics. For example, MD studies on similar Cbz-protected amino acids have investigated their behavior in methanol (B129727) at various temperatures. researchgate.net
A significant application of MD simulations is in modeling the interaction of this compound with biological targets, such as enzymes or receptors. nih.gov By simulating the binding of the molecule to a protein's active site, researchers can gain a detailed understanding of the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov This information is vital for drug design and understanding the molecule's mechanism of action.
| Interaction Type | Interacting Residues | Distance (Å) |
|---|---|---|
| Hydrogen Bond | ASN123 (Backbone NH) | 2.8 |
| Hydrogen Bond | GLU87 (Side Chain C=O) | 3.1 |
| Hydrophobic | PHE256, LEU312 | - |
| π-π Stacking | TRP154 | 4.5 |
Mechanistic Studies through Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms involving this compound. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction kinetics and thermodynamics.
For example, DFT calculations have been used to study the stereoinversion of succinimide residues in peptides, a process relevant to the stability of this compound. mdpi.com These studies can reveal the role of catalysts and the specific steps involved in the reaction mechanism. mdpi.com
Transition State Identification and Energy Barriers
Computational chemistry offers powerful tools for identifying the transient, high-energy structures known as transition states (TS), which are pivotal in determining reaction rates and pathways. For reactions involving succinimide systems, such as the formation of this compound from its precursor, N-Cbz-D-asparagine, density functional theory (DFT) is a commonly employed method. bahargroup.orgmdpi.com
The cyclization of asparagine derivatives to form a succinimide ring is a key reaction. Computational studies on analogous systems have elucidated the mechanisms and associated energy barriers. For instance, the formation of a succinimide from an aspartic acid residue can be catalyzed by various species, and DFT calculations help in mapping the potential energy surface for these transformations. mdpi.comnih.gov A general approach to finding a transition state involves optimizing reactant and product geometries, constructing an approximate saddle point structure, and then using algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques to locate the precise transition state geometry and its energy. mdpi.com
In the context of succinimide formation from an Asp-containing model peptide catalyzed by a dihydrogen phosphate (B84403) ion (H₂PO₄⁻), DFT calculations (B3LYP/6-31+G(d,p)) have been used to identify the transition states for the two main steps: cyclization and dehydration. The first step, the formation of a tetrahedral intermediate, was found to be the rate-determining step with a calculated activation barrier of approximately 100.3 kJ mol⁻¹, which shows reasonable agreement with experimental values. nih.gov Another study on acetic acid-catalyzed succinimide formation identified two transition states, TS-1 for cyclization and TS-2 for dehydration, providing detailed geometries and energy barriers for the process. mdpi.com
These studies reveal that the transition states for succinimide ring formation typically involve a quasi-planar four or five-membered ring structure where the nucleophilic attack of the backbone nitrogen onto the side-chain carbonyl carbon is occurring. bahargroup.org The energy barriers associated with these transition states are critical for understanding the kinetics of the reaction.
Table 1: Calculated Energy Barriers for Succinimide Formation in Model Systems
| Reaction Step | Catalytic Condition | Computational Method | Calculated Activation Barrier (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Cyclization | H₂PO₄⁻ catalysis | B3LYP/6-31+G(d,p) with SM8 | 100.3 | nih.gov |
| Dehydration | H₂PO₄⁻ catalysis | B3LYP/6-31+G(d,p) with SM8 | ~44.6 (local barrier) | nih.gov |
| Cyclization | Acetic acid catalysis | B3LYP/6-31+G(d,p) with SM8 | 148.1 | mdpi.com |
| Dehydration | Acetic acid catalysis | B3LYP/6-31+G(d,p) with SM8 | 102.5 (local barrier) | mdpi.com |
Note: The values presented are for model systems and provide an approximation of the energetic landscape for the formation of the succinimide core present in this compound.
Reaction Pathway Elucidation
Elucidating the complete reaction pathway is essential for controlling reaction outcomes, such as stereoselectivity. Computational studies can map the entire minimum energy path from reactants to products, including all intermediates and transition states. For the synthesis of chiral succinimides, theoretical calculations have been instrumental in explaining the origin of stereoselectivity. researchgate.netnih.gov
The formation of this compound is an intramolecular cyclization of N-Cbz-D-asparagine. The reaction pathway generally proceeds through a two-step mechanism:
Cyclization: The nitrogen atom of the peptide bond performs a nucleophilic attack on the side-chain carbonyl carbon of the Cbz-protected asparagine, forming a tetrahedral intermediate. bahargroup.orgnih.gov
Dehydration/Deammoniation: The tetrahedral intermediate eliminates a molecule of water or ammonia (B1221849) to yield the final succinimide ring. mdpi.comnih.gov
Computational studies have shown that the environment, such as the solvent and the presence of catalysts, can significantly influence the preferred reaction pathway and the stability of intermediates. mdpi.comnih.gov For example, in the stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation, theoretical calculations were used to elucidate the detailed reaction pathway and the origin of the high stereoselectivity observed. researchgate.netnih.gov Similarly, theoretical calculations have been used to explain the solvent-dependent reversal of enantioselectivity in the synthesis of succinimides, revealing that transition states of different polarities are favored in different solvents. mdpi.com
Furthermore, computational models have been developed to study the subsequent reactions of the succinimide ring itself, such as racemization. The racemization of succinimide intermediates in peptides is a significant degradation pathway, and computational studies using DFT have proposed mechanisms catalyzed by species like the dihydrogen phosphate ion, proceeding through an enol intermediate. nih.govmdpi.com These studies provide a detailed picture of the electronic and structural rearrangements that occur throughout the reaction.
Structure-Property Relationship Studies
Understanding the relationship between the molecular structure of this compound and its physicochemical and biological properties is key to its application and the development of new derivatives.
Predictive Modeling of Reactivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool in modern chemistry. These models establish a mathematical correlation between the chemical structure and a specific property or activity. For succinimide derivatives, QSAR models have been successfully developed to predict biological activities like anticonvulsant effects and neurotoxicity. acs.orgjocpr.com
These models typically use a set of molecular descriptors calculated from the 3D structure of the molecules. These descriptors can quantify various aspects of the molecule, such as:
Electronic properties: HOMO/LUMO energies, dipole moment, partial charges. jocpr.com
Steric properties: Molecular volume, surface area, specific shape indices.
Hydrophobicity: LogP (partition coefficient). researchgate.net
Topological indices: Connectivity indices that describe the branching of the molecular skeleton.
For a series of N-phenylsuccinimides, 3D-QSAR models were built using methods like multiple linear regression (MLR) and artificial neural networks (ANN) to predict antifungal activity. jocpr.com A highly predictive ANN model was developed, indicating that such computational approaches can be effectively used to forecast the biological activity of new derivatives. jocpr.com Another study developed a regression multitasking QSAR (rmtk-QSAR) model for the simultaneous prediction of anticonvulsant activity and neurotoxicity of succinimides, achieving high accuracy. acs.org These approaches could be directly applied to this compound to create predictive models for its reactivity or potential biological activities, guiding the synthesis of derivatives with enhanced or specific properties.
Table 2: Key Molecular Descriptors Used in QSAR Models for Succinimide Derivatives
| Descriptor Type | Specific Descriptor Example | Predicted Property | Reference |
|---|---|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Antifungal Activity | jocpr.com |
| Thermodynamic | Enthalpy, Entropy | Antifungal Activity | jocpr.com |
| Physicochemical | Lipophilicity (logP), Molar Refractivity | Anticonvulsant Activity, Neurotoxicity, Skin Permeability | acs.orgresearchgate.net |
Design Principles for Novel Derivatives
The insights gained from computational and structure-property relationship studies form the basis for the rational design of novel derivatives of this compound. The goal is often to enhance a particular property, such as binding affinity to a biological target, or to introduce new functionalities.
Design principles for novel derivatives often involve:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain or improve the desired properties while potentially altering others (e.g., solubility, metabolic stability). The succinimide core itself is a key pharmacophore in many anticonvulsant drugs. acs.org
Structure-Based Design: If the 3D structure of a biological target is known, computational docking can be used to predict how derivatives of this compound might bind. This allows for the design of modifications that enhance binding interactions (e.g., hydrogen bonds, hydrophobic interactions). Computational studies on succinimide-based conjugates have shown how the succinimide ring can contribute to stabilizing interactions with protein targets like integrins. acs.orgnih.gov
Property-Driven Design: Using QSAR models to guide the modification of the lead structure. For example, if a QSAR model indicates that lower lipophilicity is required for a better safety profile, derivatives can be designed by adding polar functional groups. researchgate.net
Recent research highlights the modular design of novel compounds where a core framework, like the succinimide ring, is combined with various functional groups to achieve specific biological outcomes. mdpi.com For instance, novel succinimide derivatives have been synthesized and evaluated as antimicrobial agents, with computational docking studies used to rationalize their activity at the molecular level. tandfonline.com The design of these new molecules was informed by an understanding of the structure-activity relationships within the succinimide class of compounds. tandfonline.com This integrated approach, combining theoretical predictions with synthetic chemistry, is a powerful paradigm for the development of novel derivatives based on the this compound scaffold.
Emerging Trends and Future Research Prospects for R 3 N Cbz Amino Succinimide
Innovative Synthetic Routes with High Efficiency
The classical synthesis of (R)-3-N-Cbz-amino-succinimide typically involves the protection of the amino group of (R)-aspartic acid, followed by cyclization to form the succinimide (B58015) ring. koreascience.kr While effective, these methods can sometimes be lengthy and may not be the most efficient in terms of atom economy and environmental impact. Consequently, current research is focused on developing more innovative and highly efficient synthetic routes.
Expanded Applications in Bioconjugation and Materials Science
The unique structural features of this compound make it an attractive candidate for applications in bioconjugation and materials science. The succinimide ring can be opened by nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins, to form stable amide bonds. This reactivity, combined with the chiral nature of the molecule, opens up possibilities for the development of novel bioconjugates.
Table 1: Potential Applications in Bioconjugation and Materials Science
| Application Area | Description | Potential Advantages |
| Bioconjugation | Linker for attaching drugs, imaging agents, or other molecules to proteins and other biomolecules. nih.govresearchgate.net | Site-specific conjugation, introduction of a chiral center, potential for controlled release. |
| Materials Science | Monomer for the synthesis of novel polymers and hydrogels. | Introduction of chirality into the polymer backbone, potential for creating materials with unique optical or mechanical properties. |
| Drug Delivery | Component of drug delivery systems, where the succinimide ring can be used to attach a drug to a carrier molecule. | Controlled release of the drug, improved targeting and bioavailability. |
In materials science, this compound can be used as a monomer for the synthesis of functional polymers. The incorporation of this chiral building block into a polymer chain can impart unique properties to the resulting material, such as chiroptical activity or the ability to self-assemble into ordered structures. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and biomedical devices.
Role in the Development of New Asymmetric Catalysts
The chiral nature of this compound makes it a valuable scaffold for the development of new asymmetric catalysts. The amino group, once deprotected, can be further functionalized to create a wide variety of chiral ligands for transition metal catalysts. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the synthesis of enantiomerically pure compounds.
For example, the succinimide ring can be modified to introduce additional coordinating groups, creating a bidentate or tridentate ligand that can bind to a metal center in a well-defined geometry. The stereochemistry of the resulting metal complex would then be influenced by the chirality of the (R)-3-amino-succinimide backbone, leading to high levels of asymmetric induction in the catalyzed reaction.
Table 2: Potential Roles in Asymmetric Catalysis
| Catalyst Type | Description | Potential Applications |
| Chiral Ligands | The deprotected amino group can be functionalized to create ligands for transition metal catalysts. nih.gov | Asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. |
| Organocatalysts | The succinimide scaffold can be incorporated into more complex organocatalysts. | Asymmetric aldol (B89426), Michael, and Mannich reactions. mdpi.com |
| Chiral Auxiliaries | The compound can be used as a chiral auxiliary to control the stereochemistry of a reaction, after which it can be removed. | Asymmetric alkylation and acylation reactions. |
The development of new catalysts based on this compound is an active area of research, with the potential to provide new and more efficient methods for the synthesis of a wide range of chiral molecules.
Integration with Flow Chemistry and Automated Synthesis
The increasing demand for the efficient and reproducible synthesis of complex molecules has led to a growing interest in flow chemistry and automated synthesis. These technologies offer several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and the ability to perform multi-step syntheses in a continuous and automated fashion.
This compound is well-suited for integration into flow chemistry platforms. Its synthesis often involves reactions that can be readily adapted to a flow environment, such as acylation and cyclization reactions. Furthermore, the use of solid-supported reagents and catalysts can simplify the purification process and allow for the continuous production of the target molecule.
The integration of the synthesis of this compound and its subsequent use in multi-step syntheses into automated platforms could significantly accelerate the discovery and development of new drugs and other functional molecules.
Potential in Target-Oriented Synthesis of Complex Architectures
This compound is a valuable building block for the target-oriented synthesis of complex natural products and other architecturally challenging molecules. beilstein-journals.org Its rigid, stereodefined structure can be used to control the stereochemistry of subsequent reactions and to introduce key functional groups into the target molecule.
For example, the succinimide ring can be selectively opened to reveal a carboxylic acid and an amide group, which can then be further manipulated to build up more complex structures. The Cbz protecting group can be easily removed under mild conditions, revealing a free amino group that can be used for peptide coupling or other transformations. numberanalytics.com
The use of this compound as a chiral starting material can significantly simplify the synthesis of complex molecules by reducing the number of steps required to establish the desired stereochemistry. liverpool.ac.uk This can lead to more efficient and elegant synthetic routes, as demonstrated in the total synthesis of several natural products.
Q & A
Basic: What synthetic routes are recommended for (R)-3-N-Cbz-Amino-succinimide, and how can enantiomeric purity be ensured?
Answer:
Synthesis typically involves N-Cbz protection of the amino group followed by cyclization. For the (S)-enantiomer, Lee et al. (1997) reported alkylation and cyclization steps using chiral auxiliaries . To synthesize the (R)-enantiomer, researchers should employ enantioselective methods such as asymmetric catalysis or chiral resolution. Enantiomeric purity can be verified via chiral HPLC or polarimetry. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize racemization.
Basic: What are the optimal storage conditions for this compound to maintain stability?
Answer:
The (S)-enantiomer is stored at -20°C in crystalline form, with stability ≥4 years . For the (R)-form, similar conditions are recommended: store in airtight containers under inert gas, avoid moisture, and monitor degradation via periodic NMR or LC-MS analysis. Aqueous solutions should be prepared fresh due to hydrolysis risks .
Basic: How can solubility challenges be addressed during in vitro assays with this compound?
Answer:
The (S)-enantiomer has solubility of 25 mg/mL in DMSO, ethanol, or DMF, but only 0.25 mg/mL in aqueous buffers (1:3 ethanol:PBS) . For the (R)-form, pre-dissolve in a polar organic solvent (e.g., DMSO) and dilute with buffer. Conduct solubility trials using dynamic light scattering (DLS) to assess aggregation. Include solvent controls to rule out interference in biological assays.
Advanced: What methodological considerations are critical for evaluating the anticonvulsant activity of this compound in vivo?
Answer:
For the (S)-form, ED50 values against pentylenetetrazole and maximal electroshock (MES) in mice were 78.1 and 103 mg/kg, respectively . To study the (R)-form:
- Use stereochemically pure samples.
- Adopt the MES/pentylenetetrazole seizure models with dose-response curves.
- Monitor pharmacokinetics (e.g., plasma half-life, blood-brain barrier penetration) via LC-MS/MS.
- Compare results to the (S)-form to elucidate enantiomer-specific effects.
Advanced: How can researchers confirm enantiomeric purity and avoid contamination during synthesis?
Answer:
- Analytical Methods : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) and compare retention times to standards .
- Spectroscopic Validation : Employ circular dichroism (CD) or optical rotation measurements.
- Process Controls : Monitor reaction intermediates via TLC or inline IR spectroscopy to detect racemization early.
Advanced: How should stability studies be designed to assess this compound under stress conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions.
- Analytical Endpoints : Use HPLC to quantify degradation products (e.g., hydrolysis to carboxylic acid).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
Advanced: How can contradictory data on pharmacological efficacy be resolved across studies?
Answer:
- Variable Control : Standardize animal models, dosing regimens, and endpoint measurements (e.g., seizure latency).
- Enantiomeric Cross-Check : Re-evaluate historical data for potential racemic mixture use versus pure enantiomers.
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, accounting for covariates like solvent choice or strain differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
